4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbaldehyde with 4-fluorobenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Condensation: It can participate in condensation reactions to form more complex heterocyclic systems.
Scientific Research Applications
4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and benzohydrazides. For example:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Fluorobenzohydrazide: Shares the benzohydrazide moiety but lacks the pyrazole ring.
The uniqueness of 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN4O |
---|---|
Molecular Weight |
350.4g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19FN4O/c1-14-11-15(2)25(24-14)13-17-3-7-18(8-4-17)20(26)23-22-12-16-5-9-19(21)10-6-16/h3-12H,13H2,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
OCBKUSDXLCTJDQ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)C |
SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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